D-N-Acetylgalactosamine-13C

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Internal Standard Calibration

D-N-Acetylgalactosamine-13C (CAS 478518-53-5) is a single ¹³C-labeled GalNAc isotopologue (C-1 position, +1 Da mass shift) designed as a SIL-IS for LC-MS/MS bioanalysis. Unlike ²H-labeled alternatives that exhibit a 0.02–0.05 min deuterium isotope retention time shift, this ¹³C analog co-elutes identically with endogenous GalNAc, ensuring uncompromised matrix effect and ion suppression correction. For O-glycosylation flux tracing, only GalNAc-13C (not GlcNAc-13C) traces the UDP-GalNAc pool utilized by polypeptide GalNAc-transferases. Supplied with a Certificate of Analysis documenting ≥98% chemical purity and ≥98 atom% ¹³C enrichment to meet FDA/EMA GLP method validation requirements.

Molecular Formula C8H15NO6
Molecular Weight 222.20 g/mol
Cat. No. B12409955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-N-Acetylgalactosamine-13C
Molecular FormulaC8H15NO6
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i2+1
InChIKeyMBLBDJOUHNCFQT-XBMQVNBDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-N-Acetylgalactosamine-13C: Isotopic Enrichment Specifications and Procurement Baseline


D-N-Acetylgalactosamine-13C (CAS 478518-53-5; molecular formula C₇(¹³C)H₁₅NO₆; MW 222.20) is a carbon-13 labeled derivative of the endogenous amino sugar N-acetyl-D-galactosamine (GalNAc) . This compound incorporates a single ¹³C atom at the C-1 position of the galactose ring, yielding a +1 Da mass shift relative to the unlabeled natural compound . Commercial specifications typically require ≥98% chemical purity and ≥98–99 atom % ¹³C isotopic enrichment, with some vendors offering ≥99.95% purity grades . As an isotopically labeled internal standard (SIL-IS), it is primarily procured for absolute quantification workflows in LC-MS/MS and GC-MS platforms, as well as for metabolic flux tracing of GalNAc utilization in O-linked glycosylation and glycosaminoglycan biosynthesis [1].

Why Unlabeled GalNAc and Alternative Isotopologs Cannot Substitute for D-N-Acetylgalactosamine-13C in Quantitative Workflows


Procurement of unlabeled D-N-acetylgalactosamine (CAS 1811-31-0, 97–98% purity) for use as an internal standard fails to meet the fundamental requirement for mass spectrometric differentiation: the unlabeled compound is chromatographically and spectrometrically indistinguishable from the endogenous analyte in biological matrices, rendering it incapable of compensating for ion suppression, matrix effects, or extraction losses [1]. While deuterium (²H)-labeled GalNAc alternatives exist, ¹³C-labeled analogs are preferred in LC-MS/MS bioanalysis because they co-elute identically with the unlabeled analyte—unlike ²H-labeled compounds, which exhibit a measurable deuterium isotope effect causing retention time shifts of approximately 0.02–0.05 min that compromise internal standard correction accuracy [2]. Furthermore, class-level substitution with ¹³C-labeled N-acetyl-D-glucosamine (GlcNAc-13C) is invalid because GalNAc and GlcNAc are metabolically distinct—UDP-GalNAc serves as the obligate donor for O-linked glycosylation initiation on serine/threonine residues, whereas UDP-GlcNAc functions in N-linked glycosylation and O-GlcNAcylation, yielding non-overlapping metabolic tracing targets [3].

Quantitative Differentiation Evidence for D-N-Acetylgalactosamine-13C Against Comparator Compounds


Isotopic Enrichment Specification: ≥99 Atom % ¹³C Enables ≤1% Cross-Contribution Error in SIL-IS Quantification

D-N-Acetylgalactosamine-13C is commercially supplied with isotopic enrichment specifications of ≥99 atom % ¹³C at the labeled position, as verified by independent vendor quality control data . In contrast, the unlabeled natural abundance D-N-acetylgalactosamine contains only approximately 1.1% natural ¹³C abundance distributed across all carbon positions [1]. This approximately 90-fold enrichment differential is the quantitative basis for using the ¹³C-labeled compound as an isotope dilution internal standard (SIL-IS) with ion intensity cross-contribution error limited to ≤1% [2].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Internal Standard Calibration

Chemical Purity Benchmarking: ≥99.0% Purity Reduces Interfering Peak Contributions by ≥3% Versus Standard-Grade Unlabeled GalNAc

D-N-Acetylgalactosamine-13C is available at ≥99.0% chemical purity (HPLC), with select vendors offering 99.95% ultra-high purity grades . The corresponding unlabeled D-N-acetylgalactosamine standard is typically supplied at 97–98% purity . This 1–2.95 percentage-point purity differential translates to a proportional reduction in extraneous chromatographic peak area contribution from impurities that could otherwise be misintegrated as analyte signal in quantitative workflows [1].

Analytical Reference Standards LC-MS Method Validation Chromatographic Purity

¹³C-Labeled Versus ²H-Labeled Internal Standards: Absence of Deuterium Isotope Effect Prevents Retention Time Shift and Quantitation Bias

¹³C-labeled internal standards including D-N-Acetylgalactosamine-13C co-elute identically with the unlabeled analyte on reversed-phase and HILIC chromatography columns, with retention time differences of <0.01 min [1]. In contrast, deuterium (²H)-labeled analogs exhibit a measurable isotope effect causing retention time shifts of 0.02–0.05 min, which becomes problematic when electrospray ionization conditions vary across the peak elution window [2]. This differential ionization environment for ²H-labeled standards versus unlabeled analyte introduces concentration-dependent bias that cannot be fully corrected by standard calibration curves [3].

LC-MS/MS Bioanalysis Isotope Effect Method Robustness

Target-Specific Metabolic Tracing: GalNAc-13C Enables Pathway Discrimination Not Achievable with GlcNAc-13C or Glucose-13C Tracers

D-N-Acetylgalactosamine-13C, when converted intracellularly to UDP-GalNAc-13C, specifically traces the O-linked glycosylation initiation pathway catalyzed by polypeptide GalNAc-transferases (ppGalNAc-Ts), which transfer GalNAc to serine/threonine residues of mucin-type glycoproteins [1]. ¹³C-labeled N-acetylglucosamine (GlcNAc-13C) traces UDP-GlcNAc utilization—a distinct metabolic branch that supplies N-linked glycosylation, O-GlcNAcylation, and hyaluronan synthesis [2]. Metabolic modeling using ¹³C mass isotopologue deconvolution demonstrates that UDP-GlcNAc and UDP-GalNAc pools are differentially labeled from glucose tracers, with the hexosamine biosynthetic pathway contributing to both pools but in quantitatively distinct proportions [3].

Metabolic Flux Analysis O-Glycosylation UDP-GalNAc Biosynthesis

Quantification Accuracy Benchmark: Isotope Dilution with ¹³C-GalNAc Achieves ±20% Accuracy at ng/mL Levels Required by Regulatory Bioanalysis

Regulatory bioanalytical method validation guidelines (FDA, EMA) require accuracy within ±15% (±20% at LLOQ) for quantitative assays of drugs and metabolites in biological matrices [1]. The use of isotopically labeled internal standards (ILIS) such as D-N-Acetylgalactosamine-13C is the established methodology to achieve this benchmark by correcting for matrix effects, extraction recovery variability, and ion suppression . Alternative approaches using structural analogs or external calibration without ILIS typically exhibit 2–5× higher CV% and fail to meet the ±20% accuracy requirement at ng/mL concentrations [2].

Bioanalytical Method Validation FDA/EMA Guidance Compliance Isotope Dilution

Stability Specification: 3-Year Shelf Life at -20°C Enables Long-Term Procurement Planning Without Degradation-Driven Revalidation

D-N-Acetylgalactosamine-13C demonstrates documented stability of 3 years when stored as a powder at -20°C, with an additional 2-year stability window at 4°C, based on vendor-validated stability studies [1]. This stability profile compares favorably to certain ²H-labeled analogs, which may undergo hydrogen-deuterium exchange under prolonged storage or in aqueous solution, leading to gradual loss of isotopic enrichment and corresponding degradation of quantitative accuracy [2]. The ¹³C label, being covalently integrated into the carbon backbone, is non-exchangeable under standard laboratory storage and handling conditions [3].

Compound Stability Laboratory Inventory Management Long-Term Storage

High-Value Application Scenarios for D-N-Acetylgalactosamine-13C Procurement


Absolute Quantification of Endogenous GalNAc and GalNAc-Containing Glycans in Biological Matrices

D-N-Acetylgalactosamine-13C serves as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS absolute quantification workflows targeting free GalNAc, UDP-GalNAc, or GalNAc-containing O-glycans in plasma, urine, and tissue homogenates. The +1 Da mass shift enables baseline-resolved selected reaction monitoring (SRM) without cross-interference . This application is essential for clinical metabolomics studies quantifying hexosamine pathway flux in diabetes, cancer, and congenital disorders of glycosylation. The ≥99 atom % ¹³C enrichment specification ensures ion intensity cross-contribution ≤1%, maintaining calibration linearity across the ng/mL to μg/mL range [1].

Metabolic Flux Tracing of Mucin-Type O-Glycosylation Initiation

When administered to cultured cells or organoid models, D-N-Acetylgalactosamine-13C is converted intracellularly to UDP-GalNAc-13C and incorporated into nascent O-glycans by polypeptide GalNAc-transferases. Mass isotopomer analysis of released O-glycans quantifies the fractional contribution of exogenous GalNAc salvage versus de novo hexosamine biosynthesis [2]. This tracer cannot be functionally substituted by GlcNAc-13C or glucose-13C tracers, as those compounds feed distinct glycosylation branches [3]. The non-exchangeable ¹³C label ensures isotopic integrity throughout the 24–72 hour labeling period required for steady-state incorporation measurements.

Development and Validation of Regulatory-Compliant Bioanalytical Methods

For CROs and pharmaceutical bioanalytical laboratories operating under GLP or regulated environments (FDA/EMA compliance), D-N-Acetylgalactosamine-13C is procured as a certified reference material for method validation. The availability of Certificates of Analysis documenting both chemical purity (≥99%) and isotopic enrichment (≥98 atom % ¹³C) satisfies regulatory documentation requirements for internal standard qualification . The documented 3-year shelf life at -20°C supports multi-year stability monitoring and reduces the frequency of method revalidation triggered by internal standard batch changes [4].

Investigating Glycosaminoglycan Biosynthesis in Mucopolysaccharidosis Models

¹³C-labeled GalNAc serves as a precursor for tracing chondroitin sulfate and dermatan sulfate biosynthesis, where GalNAc is the alternating monosaccharide with glucuronic/iduronic acid. LC-MS/MS quantification of ¹³C-enriched chondroitin sulfate disaccharides in cellular and animal models enables pathway flux measurements relevant to mucopolysaccharidosis pathophysiology and therapeutic monitoring [5]. Selection of ¹³C-labeled over ²H-labeled GalNAc eliminates deuterium isotope effects that could artifactually alter glycosyltransferase kinetic parameters and sulfation efficiency measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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